3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid
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Overview
Description
3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid typically involves the reaction of triazolopyrimidine derivatives with benzoic acid derivatives. One common method involves the use of sodium hydride (NaH) to generate anions from triazolopyrimidine compounds, which then react with arylaldehydes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH) for generating anions, arylaldehydes for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reactions with arylaldehydes can yield corresponding triazolopyrimidine derivatives with different substituents .
Scientific Research Applications
3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridines: These compounds share a similar triazole ring structure and have comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused heterocyclic ring system and are studied for their potential medicinal applications.
Uniqueness
3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid is unique due to its specific triazolopyrimidine core and the presence of a benzoic acid moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9N5O3 |
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Molecular Weight |
271.23 g/mol |
IUPAC Name |
3-[(7-oxo-2H-triazolo[4,5-d]pyrimidin-6-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H9N5O3/c18-11-9-10(15-16-14-9)13-6-17(11)5-7-2-1-3-8(4-7)12(19)20/h1-4,6H,5H2,(H,19,20)(H,14,15,16) |
InChI Key |
YRZXFVPRYQRRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=NC3=NNN=C3C2=O |
Origin of Product |
United States |
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